Bienvenue dans la boutique en ligne BenchChem!

PZ-II-029

GABAA receptor pharmacology subtype selectivity binding affinity

PZ-II-029 is the only positive allosteric modulator with >130-fold selectivity for α6β3γ2 GABAA receptors via a distinct α+/β- binding site, unmatched by generic pyrazoloquinolinones like CGS 9895. Essential for dissecting tonic inhibition, migraine pathophysiology, and benzodiazepine-side-effect mitigation. Trusted for sex-dependent pain studies and high-throughput screening. Ensure your research demands this unique selectivity—standard PAMs produce confounding off-target effects.

Molecular Formula C18H15N3O3
Molecular Weight 321.3 g/mol
CAS No. 164025-44-9
Cat. No. B610368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePZ-II-029
CAS164025-44-9
SynonymsPZ-II-029;  PZII-029;  PZ II-029;  PZ-II029;  PZII029;  PZ II029; 
Molecular FormulaC18H15N3O3
Molecular Weight321.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=C(C=CC4=C3N2)OC
InChIInChI=1S/C18H15N3O3/c1-23-12-5-3-11(4-6-12)21-18(22)15-10-19-16-9-13(24-2)7-8-14(16)17(15)20-21/h3-10,20H,1-2H3
InChIKeyCGOOCGJMECBDCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PZ-II-029 (CAS 164025-44-9): The First α6-Selective GABAA PAM and Reference Standard for Cerebellar-Targeted Research


PZ-II-029 (Compound 6) is a pyrazoloquinolinone-based positive allosteric modulator (PAM) of GABAA receptors, recognized as the first compound identified as a specific positive modulator of GABAA channels composed of α6β3γ2 subunits [1]. It binds to the α+/γ- interface (pyrazoloquinolinone site) and potentiates GABA-evoked currents at α6-containing GABAA receptors [2]. Supplied as a white to light-brown powder with purity ≥98% (HPLC), PZ-II-029 serves as the foundational reference standard for α6-GABAA receptor pharmacology and as the non-deuterated parent scaffold for the optimized lead candidate DK-I-56-1 .

Why Generic Substitution of PZ-II-029 Fails: Subtype Selectivity and Functional Outcomes Diverge Sharply Among α6 PAMs


Generic substitution among α6-GABAA PAMs or broader GABAA modulators is scientifically invalid because PZ-II-029 exhibits a unique combination of α6-selectivity at the α+/γ- binding site, the ability to completely abolish diazepam-induced ataxia (a property absent in non-PZ-II-029-derived compounds), and a defined binding affinity profile across α3, α5, and α6 subtypes that guides the rational design of improved deuterated analogs [1]. Even closely related pyrazoloquinolinones such as LAU 463 fail to prevent benzodiazepine-induced motor impairment, demonstrating that α6 PAM activity alone does not predict this therapeutically relevant functional outcome [2]. The evidence below quantifies these critical differentiators.

PZ-II-029 Procurement Evidence Guide: Quantitative Differentiation Versus α6 PAM Analogs and GABAA Modulators


PZ-II-029 Binding Affinity Profile Across GABAA α3, α5, and α6 Subtypes

PZ-II-029 exhibits high-affinity binding to the α6β3γ2 GABAA receptor subtype (Ki = 10 nM), with measurable but substantially lower affinity at α3β3γ2 (Ki = 0.79 nM) and α5β3γ2 (Ki = 0.52 nM) [1]. This profile defines PZ-II-029 as the reference α6-selective scaffold; its deuterated derivative DK-I-56-1 was subsequently developed and demonstrates weak or no modulation of GABA-induced currents at α1, α2, α3, α4, or α5-containing receptors below 1 µM concentration, representing an approximately 100-fold improvement in functional selectivity over the parent compound .

GABAA receptor pharmacology subtype selectivity binding affinity pyrazoloquinolinone

PZ-II-029 Uniquely Prevents Diazepam-Induced Ataxia in Rotarod Performance

In a systematic comparison of pyrazoloquinolinone (PQ) ligands from three structural groups, only PZ-II-029 and its analogs (including DK-I-56-1, RV-I-029, DK-I-60-3, and DK-I-86-1) prevented the ataxic effects of diazepam in the rotarod test; PQ compounds from other structural groups (LAU 463 and its analogs DK-I-58-1, DK-II-58-1, and DK-I-87-1) lacked this protective effect despite also being α6-GABAA PAMs [1]. This structure-dependent functional outcome demonstrates that α6 PAM activity alone is insufficient to confer anti-ataxia efficacy.

motor coordination diazepam interaction rotarod test ataxia prevention

PZ-II-029 as the Non-Deuterated Parent Scaffold for DK-I-56-1: Comparative Pharmacokinetics

PZ-II-029 serves as the non-deuterated parent scaffold for DK-I-56-1, a deuterated pyrazoloquinolinone that emerged as the lead compound with significantly improved pharmacokinetic properties including enhanced metabolic stability and superior oral bioavailability [1]. DK-I-56-1 was selected over PZ-II-029 for advanced preclinical development in trigeminal neuropathic pain, essential tremor, and Tourette syndrome models, while PZ-II-029 remains essential as the reference compound for comparative α6 pharmacology studies and structure-activity relationship analyses [2].

deuterated analog pharmacokinetics lead optimization oral bioavailability

PZ-II-029 Potentiation of α6β3γ2 GABAA Receptor Currents: Functional PAM Activity

PZ-II-029 potentiates GABA EC3-6 currents at α6β3γ2 GABAA receptors in a concentration-dependent manner, with functional modulation observed across a broad concentration range in Xenopus oocyte two-electrode voltage clamp assays [1]. The concentration-response relationship for PZ-II-029 at α6β3γ2 receptors was established in the foundational study by Varagic et al. (2013), providing the benchmark against which subsequent α6-selective PAMs (including DK-I-56-1 and LAU 463) have been compared [2].

electrophysiology GABA potentiation positive allosteric modulator two-electrode voltage clamp

PZ-II-029 Research and Industrial Application Scenarios: Where This α6 Reference Standard Delivers Unique Value


Reference Standard for α6 GABAA Receptor Pharmacology Assays

PZ-II-029 is the foundational reference compound for establishing and validating α6β3γ2 GABAA receptor assays. Its well-characterized binding affinities (α6: Ki = 10 nM; α3: Ki = 0.79 nM; α5: Ki = 0.52 nM) [5] and defined concentration-response relationship in electrophysiological studies [2] provide the benchmark against which novel α6-selective ligands and deuterated analogs (e.g., DK-I-56-1) are compared.

Benzodiazepine Interaction Studies and Anti-Ataxia Research

Researchers investigating benzodiazepine-induced motor impairment or seeking benzodiazepine-rescue strategies should procure PZ-II-029 as the prototypical compound that uniquely prevents diazepam-induced ataxia in the rotarod test [5]. Unlike LAU 463 and its analogs, which lack this protective effect despite also being α6 PAMs [5], PZ-II-029 and its deuterated derivatives demonstrate structure-dependent anti-ataxia activity.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization

PZ-II-029 serves as the non-deuterated parent scaffold for DK-I-56-1, which was selected as the lead compound with improved pharmacokinetics for preclinical development in trigeminal neuropathic pain, essential tremor, and Tourette syndrome [5]. Procurement of PZ-II-029 is essential for SAR studies that aim to understand how deuteration and other structural modifications impact subtype selectivity, metabolic stability, and in vivo efficacy.

Cerebellar α6-GABAA Receptor Functional Studies and Tremor Models

PZ-II-029 is a critical tool for investigating the role of cerebellar α6-containing GABAA receptors in motor control and tremor pathophysiology. Alongside DK-I-56-1 and LAU 463, PZ-II-029 significantly attenuated action tremor and restored physical well-being in a harmaline-induced mouse model of essential tremor via cerebellar α6-GABAA receptor modulation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for PZ-II-029

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.